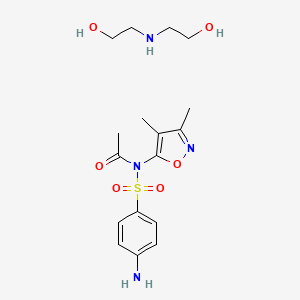
4-Methylsulfonyl-3,3',4',5-tetrachlorobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their environmental persistence, bioaccumulation, and potential toxic effects. This specific compound is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure .
Preparation Methods
The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the methylsulfonyl group is introduced using reagents like methylsulfonyl chloride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:
Environmental Chemistry: It is studied for its persistence and behavior in the environment.
Toxicology: Research focuses on its toxic effects on living organisms.
Bioremediation: Studies investigate its degradation by plants and microorganisms.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes. It is metabolized by cytochrome P-450 enzymes to form hydroxylated metabolites and epoxides. These metabolites can further conjugate with glucuronide or glutathione, leading to the formation of methylsulfonyl metabolites . The molecular targets and pathways involved include oxidative stress pathways and enzyme-mediated detoxification processes.
Comparison with Similar Compounds
4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl can be compared with other similar compounds such as:
3,3’,4,4’-Tetrachlorobiphenyl: Lacks the methylsulfonyl group and has different toxicological properties.
2,3’,4’,5-Tetrachlorobiphenyl: Has a different chlorine substitution pattern, affecting its reactivity and environmental behavior.
The uniqueness of 4-Methylsulfonyl-3,3’,4’,5-tetrachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical properties and biological interactions.
Properties
CAS No. |
128742-32-5 |
|---|---|
Molecular Formula |
C13H8Cl4O2S |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
1,3-dichloro-5-(3,4-dichlorophenyl)-2-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-11(16)5-8(6-12(13)17)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChI Key |
FYGNXRPDGWBVSY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


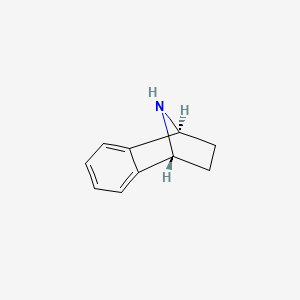
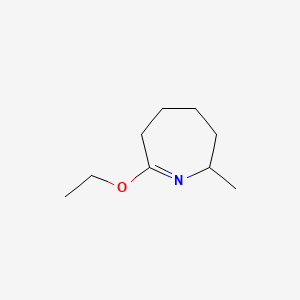

![5H-Indeno[5,6-d]oxazole](/img/structure/B13834883.png)
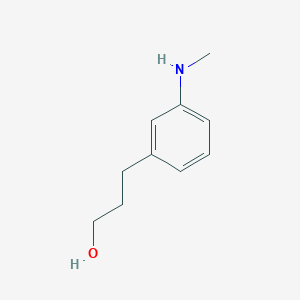
![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)




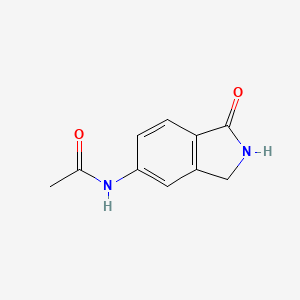
![3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one](/img/structure/B13834932.png)
![1,3-Dioxolo[4,5-e][1,3,2]dioxaphosphepin, tetrahydro-2,2-dimethyl-4,4,6,8,8-pentaphenyl-, (3aS,8aS)-](/img/structure/B13834939.png)
